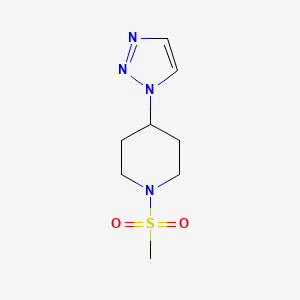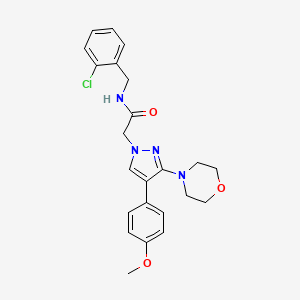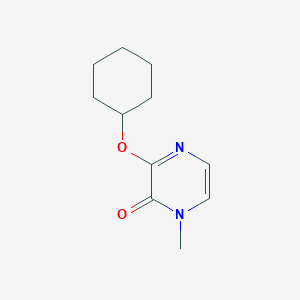
1-(methylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be related to a class of compounds known as polysubstituted 6-[(1H-1,2,3-triazol-1-yl)methyl]uracils .
Synthesis Analysis
The synthesis of these compounds involves an efficient azide alkyne cycloaddition for the preparation of several triazolo acyclic nucleosides and triazolo acyclic nucleoside phosphonates .Molecular Structure Analysis
The structure of these compounds involves a 1,2,3-triazol-1-yl group attached to a uracil base .Chemical Reactions Analysis
The reaction involves the use of a stoichiometric amount of copper iodide. Using a catalytic amount of CuI, this reaction was slow, due to chelate-like complexation of the copper catalyst with the product .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are not specified in the available information .Wissenschaftliche Forschungsanwendungen
HSP90 Inhibition for Anticancer Therapy
Heat shock protein 90 (HSP90) is a promising anticancer drug target. Researchers have designed and synthesized a series of 4-(1H-1,2,3-triazol-1-yl)benzamides as HSP90 inhibitors. These compounds were characterized by nuclear magnetic resonance (NMR) and mass spectrometry. Among them, compounds 6b, 6l, 6m, 6n, 6t, and 6u exhibited significant HSP90α binding affinity. Notably, compound 6u demonstrated potent anti-proliferative activity, particularly in the Capan-1 cell line. Molecular modeling studies confirmed its interaction with HSP90 binding sites through hydrogen bonds and hydrophobic interactions. This work highlights the potential of 1-(methylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine as a scaffold for developing HSP90 inhibitors .
Microtubule Destabilization and Antitumor Effects
The compound’s derivatives have been evaluated for their effects on microtubule stability. In phenotypic sea urchin embryo assays, these compounds demonstrated anti-mitotic microtubule destabilization properties. Additionally, they were tested for cytotoxicity against various human cancer cell lines .
Cytotoxic Activity Against Specific Cancer Cell Lines
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives was synthesized and screened for in vitro cytotoxic activity. These compounds were tested against several cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The results provide insights into their potential as antitumor agents .
Cytotoxicity in MCF-7 and HCT-116 Cells
1,2,4-triazole hybrids containing the triazole motif have been investigated for their cytotoxic activities. These compounds exhibited varying levels of cytotoxicity against MCF-7 and HCT-116 tumor cell lines. The IC50 values ranged from 15.6 to 39.8 µM for MCF-7 cells and 23.9 to 41.8 µM for HCT-116 cells .
Antiproliferative Activity Against MV4-11 Cells
Using the “click chemistry” approach, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides was prepared. Among them, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibited potent antiproliferative activity with an IC50 of 2 μM against MV4-11 cells .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methylsulfonyl-4-(triazol-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S/c1-15(13,14)11-5-2-8(3-6-11)12-7-4-9-10-12/h4,7-8H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFLWMHGSUOJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B2734560.png)

![Methyl 2-((5-chloro-4-methylbenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2734565.png)


![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2734570.png)

![6-Benzyl-8-(4-ethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2734572.png)

![(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-pyridin-4-ylprop-2-enenitrile](/img/structure/B2734575.png)
![3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2734577.png)
![N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2734578.png)
![(3-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2734579.png)